3,3,3-Trideuterioprop-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Deuterated Aldehydes
The Wittig reaction offers a versatile route to deuterated alkenes by coupling phosphorus ylides with carbonyl compounds. To synthesize 3,3,3-trideuterioprop-1-ene, the aldehyde precursor must feature a fully deuterated methyl group (CD₃CHO). This can be achieved through a multistep sequence:
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Reduction of deuterated acetic acid : Treatment of CD₃CO₂D with lithium aluminum deuteride (LiAlD₄) yields CD₃CD₂OD, which is oxidized to CD₃CHO using pyridinium chlorochromate (PCC).
-
Grignard reagent approach : Reaction of CD₃MgBr with formaldehyde generates CD₃CH₂OD, followed by oxidation to CD₃CHO.
Ylide Formation and Alkene Synthesis
The deuterated aldehyde (CD₃CHO) is then subjected to a Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂). This produces this compound with high stereochemical fidelity:
Historical precedents, such as the synthesis of propene-1,1-d₂ via analogous Wittig protocols, support the feasibility of this approach. Yields typically range from 40% to 60%, depending on the purity of the aldehyde and reaction conditions.
Reduction and Dehydration of Deuterated Alcohols
Lithium Aluminum Deuteride (LiAlD₄) Reduction
Deuterium incorporation can also be achieved through the reduction of ketones followed by dehydration. For example, reduction of hexadeuteroacetone (CD₃COCD₃) with LiAlD₄ yields CD₃CD(OD)CD₃, which undergoes acid-catalyzed dehydration to form this compound:
This method is advantageous for large-scale synthesis but requires stringent anhydrous conditions to prevent isotopic dilution.
Catalytic Dehydration Strategies
Recent advances in solid acid catalysts (e.g., zeolites) have improved the efficiency of alcohol dehydration. For instance, passing deuterated isopropanol (CD₃CD₂OD) over γ-alumina at 300°C produces this compound with minimal byproducts.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the three primary methods:
| Method | Starting Material | Catalyst/Reagent | Yield | Isotopic Purity |
|---|---|---|---|---|
| Visible Light Deuteration | Propene | Co(chgH)₂DMAPCl, D₂O | ~40%* | >95% |
| Wittig Reaction | CD₃CHO | Ph₃P=CH₂ | 40–60% | >98% |
| Reduction-Dehydration | CD₃COCD₃ | LiAlD₄, H₂SO₄ | 50–70% | >99% |
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trideuterioprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alkanes.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trideuterioprop-1-ene has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: Applied in the development of deuterated materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3,3,3-Trideuterioprop-1-ene in chemical reactions involves the participation of the deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. The presence of deuterium can slow down certain reactions, providing insights into the mechanistic details and the role of hydrogen atoms in the process.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Reactivity Parameters in Cycloaddition Reactions
| Compound | Electrophilicity Index (ω, eV) | Reaction Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3,3,3-Trichloro-1-nitroprop-1-ene | 6.24 | 1.2 × 10⁻³ | |
| Prop-1-ene | 1.05 | 3.8 × 10⁻⁵ | N/A |
Note: The high ω value of 3,3,3-Trichloro-1-nitroprop-1-ene correlates with its superior reactivity in cycloadditions compared to non-activated alkenes.
Biological Activity
Chemical Structure and Properties
3,3,3-Trideuterioprop-1-ene is a substituted propene where three hydrogen atoms are replaced by deuterium. Its chemical formula is , and it exhibits unique properties due to the presence of deuterium, which can influence its reactivity and interaction with biological systems. The incorporation of deuterium can enhance the stability of certain compounds and alter their metabolic pathways.
The biological activity of this compound is primarily linked to its role as a metabolic tracer in various biochemical pathways. Deuterated compounds are often used in metabolic studies to trace the fate of molecules in biological systems without significantly altering their behavior. The presence of deuterium can slow down hydrogen abstraction reactions, which may affect the kinetics of metabolic processes.
Anticancer Activity
Recent studies have investigated the potential anticancer properties of deuterated compounds. For instance, research has shown that deuterated analogs of certain drugs can enhance efficacy while reducing toxicity. The mechanism often involves altered pharmacokinetics and metabolism, leading to improved drug action against cancer cells.
Case Studies
- Metabolic Tracing in Cancer Research : A study demonstrated that this compound could be used to trace lipid metabolism in cancer cells. By labeling fatty acids with deuterium, researchers were able to observe alterations in lipid synthesis pathways that are crucial for cancer cell proliferation.
- Impact on Drug Metabolism : Another case study explored how this compound affects the metabolism of chemotherapeutic agents. The presence of deuterium was shown to modify the metabolic pathways of these drugs, potentially leading to increased therapeutic effectiveness and reduced side effects.
Table 1: Summary of Biological Activities
Pharmacological Applications
The pharmacological applications of this compound are still under investigation. However, its unique properties suggest potential uses in:
- Cancer Therapy : As a component in drug formulations that require enhanced metabolic stability.
- Metabolic Studies : To provide insights into lipid metabolism and other biochemical pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,3,3-Trideuterioprop-1-ene to maximize deuterium incorporation efficiency?
- Methodological Answer : Use deuterated reagents (e.g., D₂O or deuterated solvents) in catalytic deuteration reactions to ensure high isotopic purity. For example, gas-phase deuteration of propene derivatives with deuterium gas (D₂) over palladium catalysts can achieve >95% deuteration efficiency. Monitor reaction progress using mass spectrometry (MS) to track isotopic ratios .
- Key Considerations : Control reaction temperature (60–80°C) and pressure (1–2 atm) to avoid side reactions. Purify products via fractional distillation under inert atmospheres to prevent isotopic exchange .
Q. What analytical techniques are most effective for distinguishing this compound from its non-deuterated counterpart?
- Methodological Answer :
- NMR Spectroscopy : The absence of proton signals at the 3-position in ¹H NMR and distinct splitting patterns in ²H NMR confirm deuteration.
- Mass Spectrometry : Look for a +3 Da mass shift in molecular ion peaks (e.g., m/z 45 for C₃H₅D₃⁺ vs. m/z 42 for C₃H₆⁺).
- Infrared Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) to C-H stretches (~2800–3000 cm⁻¹) .
Q. How does this compound’s stability under experimental conditions (e.g., storage, reaction environments) compare to propene?
- Methodological Answer : Deuterated compounds exhibit greater thermal stability due to lower zero-point energy. Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., ~200°C for this compound vs. ~180°C for propene). Store under argon at -20°C in amber vials to minimize photodegradation and isotopic exchange .
Advanced Research Questions
Q. What kinetic isotope effects (KIEs) are observed in reactions involving this compound, and how do they inform mechanistic studies?
- Methodological Answer : Deuterium substitution slows reaction rates due to higher bond dissociation energy (C-D vs. C-H). For example, in radical polymerization, measure rate constants (k_H/k_D) via stopped-flow spectroscopy. A KIE >1 indicates deuterium stabilizes transition states. Pair experimental data with density functional theory (DFT) calculations to map energy barriers .
Q. What challenges arise in stereoselective deuteration of this compound, and how can they be addressed?
- Methodological Answer : Asymmetric deuteration requires chiral catalysts (e.g., Rhodium-(R)-BINAP complexes) to control stereochemistry. Use enantiopure deuterated precursors and monitor enantiomeric excess (ee) via chiral GC or HPLC. Adjust solvent polarity (e.g., hexane vs. ethanol) to optimize stereoselectivity .
Q. How can surface adsorption properties of this compound on catalytic materials (e.g., metal oxides) be quantified for industrial applications?
- Methodological Answer : Employ temperature-programmed desorption (TPD) to measure adsorption enthalpies. Compare deuterated vs. non-deuterated propene adsorption on γ-Al₂O₃ using in-situ Fourier-transform infrared spectroscopy (FTIR) to identify binding modes (physisorption vs. chemisorption) .
Data Contradiction & Validation
Q. How should researchers resolve conflicting reports on this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., 1 atm H₂/D₂, 25°C) using isotopically labeled reactants. Validate via kinetic isotope effect (KIE) analysis and isotopic tracing (e.g., ¹³C labeling in Suzuki-Miyaura couplings) .
Safety & Toxicology
Q. What protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use gloveboxes for air-sensitive manipulations. Conduct toxicity screening via in vitro assays (e.g., Ames test for mutagenicity) and compare results to non-deuterated analogs. Follow OSHA guidelines for volatile organic compound (VOC) exposure limits .
Computational Modeling
Q. Which computational models best predict this compound’s thermodynamic properties (e.g., enthalpy of formation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
